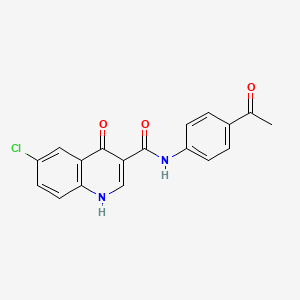
N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also seems to have an acetylphenyl group and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide has been reported . Another study described the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions .Applications De Recherche Scientifique
Antimicrobial Properties
N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide and its derivatives have been explored for their potential antimicrobial properties. For example, Desai et al. (2011) synthesized a series of compounds related to this chemical and tested them for in vitro antibacterial and antifungal activities. These compounds demonstrated activity against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Similarly, Rajput and Sharma (2021) synthesized and characterized a sequence of related compounds, observing moderate to excellent antimicrobial activities against various bacterial and fungal strains (Rajput & Sharma, 2021).
Analytical and Forensic Applications
The compound and its derivatives have shown promise in analytical and forensic applications. For instance, Thevis et al. (2008) studied the gas-phase reaction of substituted isoquinolines, including compounds structurally related to this compound. They noted unusual formations of carboxylic acids in mass spectrometry, which can be useful in the characterization of related compounds in clinical, forensic, or doping control analyses (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for their potential as drug candidates. For example, Beuck et al. (2011) explored the metabolic fate of model HIF stabilizers based on the isoquinoline-3-carboxamide scaffold. These studies aid in the development of analytical assays for preventive doping research and contribute to our understanding of the metabolic pathways of potential drug candidates (Beuck, Bornatsch, Lagojda, Schänzer, & Thevis, 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha .
Mode of Action
This could result in altered cellular processes, potentially contributing to the compound’s overall effect .
Biochemical Pathways
Compounds with similar structures have been found to influence the hippo signaling pathway , which plays a crucial role in cell proliferation and other processes promoting tumorigenesis .
Pharmacokinetics
Similar compounds have been found to be rapidly and completely absorbed and metabolized to various metabolites . The plasma half-life varied for the parent drug and its metabolites between 9.7 and 15 hours . More research is needed to fully understand the pharmacokinetics of this specific compound.
Result of Action
Based on its potential interaction with proteins like heat shock protein hsp 90-alpha , it could potentially influence cellular processes such as protein folding, degradation, and cellular stress responses.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-6-chloro-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10(22)11-2-5-13(6-3-11)21-18(24)15-9-20-16-7-4-12(19)8-14(16)17(15)23/h2-9H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNSXMTYKJTDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

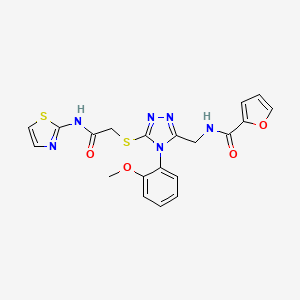
![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)
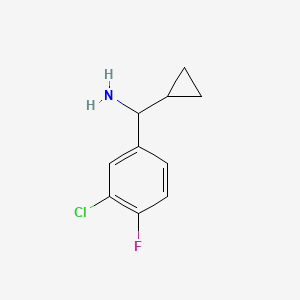

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)
![5-Methylbicyclo[3.1.0]hexan-2-one](/img/structure/B2824913.png)

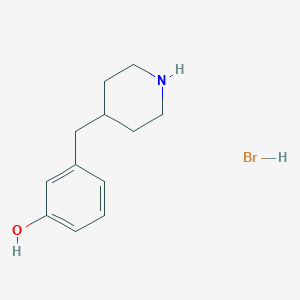
![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)
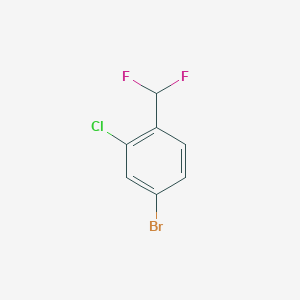
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2824921.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2824923.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)